molecular formula C17H17BrO B1272322 4-Bromo-4'-tert-butylbenzophenone CAS No. 91404-26-1

4-Bromo-4'-tert-butylbenzophenone

Cat. No.: B1272322
CAS No.: 91404-26-1
M. Wt: 317.2 g/mol
InChI Key: YBWSLOFBLDMJLV-UHFFFAOYSA-N
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Description

4-Bromo-4’-tert-butylbenzophenone is an organic compound with the molecular formula C17H17BrO It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-tert-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromoacetophenone with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-tert-butylbenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-4’-tert-butylbenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 4-Hydroxy-4’-tert-butylbenzophenone.

    Reduction: 4-Bromo-4’-tert-butylbenzhydrol.

    Oxidation: 4-Bromo-4’-carboxybenzophenone.

Scientific Research Applications

4-Bromo-4’-tert-butylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-tert-butylbenzophenone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different functional groups.

Comparison with Similar Compounds

  • 4-Bromo-4’-methylbenzophenone
  • 4-Bromo-4’-ethylbenzophenone
  • 4-Bromo-4’-isopropylbenzophenone

Comparison: 4-Bromo-4’-tert-butylbenzophenone is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it more resistant to certain types of reactions compared to its analogs with smaller alkyl groups. The bromine atom also adds to its reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSLOFBLDMJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373593
Record name 4-bromo-4'-tert-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91404-26-1
Record name 4-bromo-4'-tert-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91404-26-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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